molecular formula C12H13NO5 B11992828 [(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate

[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate

Cat. No.: B11992828
M. Wt: 251.23 g/mol
InChI Key: NNRORFCMFJMIKM-UHFFFAOYSA-N
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Description

[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate is an organic compound with the molecular formula C12H13NO5 It is a derivative of 4-nitrobenzoic acid and contains an oxirane (epoxide) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate typically involves the reaction of (2R)-3,3-dimethyloxiran-2-ylmethanol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(2R)-3,3-dimethyl-2-oxiranyl]methyl 4-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites on proteins, leading to covalent modifications. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

(3,3-dimethyloxiran-2-yl)methyl 4-nitrobenzoate

InChI

InChI=1S/C12H13NO5/c1-12(2)10(18-12)7-17-11(14)8-3-5-9(6-4-8)13(15)16/h3-6,10H,7H2,1-2H3

InChI Key

NNRORFCMFJMIKM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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